molecular formula C11H15BrClN B2901380 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride CAS No. 2287332-37-8

6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

Cat. No.: B2901380
CAS No.: 2287332-37-8
M. Wt: 276.6
InChI Key: AEGHSMOFWNLYDZ-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a brominated tetralin-derived secondary amine, structurally characterized by a bromine substituent at the 6-position of the tetrahydronaphthalene (THN) ring and an N-methyl group at the 2-amine position, forming a hydrochloride salt. The molecular weight of the free base can be inferred as approximately 254.1 g/mol (C₁₁H₁₅BrN), with the hydrochloride salt adding 36.46 g/mol. No direct synthesis protocols or pharmacological data for this compound are provided in the evidence, necessitating extrapolation from structurally related compounds.

Properties

IUPAC Name

6-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2,4,6,11,13H,3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGHSMOFWNLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287332-37-8
Record name 6-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-bromo-N-methyl-THN-2-amine hydrochloride with structurally and pharmacologically related tetralin amines, focusing on substituent positions, amine groups, salt forms, and receptor interactions.

Table 1: Structural and Pharmacological Comparison of THN Derivatives

Compound Name (IUPAC) Substituents (Position) Amine Type Salt Form Key Pharmacological Activities Affinity/Activity Data Source
6-Bromo-N-methyl-1,2,3,4-THN-2-amine hydrochloride Br (6), N-Me (2) Secondary Hydrochloride Not explicitly reported LRMS [M+H]+ = 330.2 (analogous compound)
trans-4-(3′-Chlorophenyl)-N,N-dimethyl-THN-2-amine 3′-Cl-Ph (4), N,N-diMe (2) Tertiary Free base/HCl 5-HT2A/B inverse agonist, 5-HT2C agonist Ki: 5-HT2A = 12 nM; 5-HT2B = 8 nM
(−)-trans-4-(3′-Bromophenyl)-N,N-dimethyl-THN-2-amine 3′-Br-Ph (4), N,N-diMe (2) Tertiary Hydrochloride 5-HT2C agonist, 5-HT2A/B antagonist In vivo BOLD phMRI modulation in mice
5-Methoxy-N-propyl-THN-2-amine hydrochloride OMe (5), N-Pr (2) Secondary Hydrochloride Dopamine D2/D3 agonist, iron chelator [α]D = −71.5° (HCl salt); PD model efficacy
(R)-6-Chloro-THN-1-amine hydrochloride Cl (6) Primary Hydrochloride Structural analog; no activity reported Molecular weight: 218.12 g/mol

Key Observations:

Substituent Position and Receptor Selectivity :

  • The 6-bromo-N-methyl-THN-2-amine ’s bromine at position 6 distinguishes it from 4-substituted analogs (e.g., 4-phenyl or 4-cyclohexyl derivatives) . Position 4-substituted compounds exhibit stereoselective 5-HT2 receptor modulation, while bromine at position 6 may alter steric and electronic interactions with CNS receptors.
  • 5-Methoxy-N-propyl-THN-2-amine (position 5 methoxy) demonstrates dopamine D2/D3 agonism, highlighting how electron-donating groups (e.g., OMe) at specific positions influence dopaminergic activity .

Amine Substitution and Salt Form :

  • Tertiary amines (e.g., N,N-dimethyl derivatives) show higher 5-HT2 receptor affinity than secondary amines, as seen in trans-4-(3′-Cl-Ph)-N,N-diMe-THN-2-amine (Ki = 8–12 nM) .
  • Hydrochloride salts enhance solubility and bioavailability, critical for in vivo efficacy (e.g., (−)-MBP’s use in phMRI studies) .

Stereochemistry and Activity :

  • Enantiomers of 4-substituted THN derivatives exhibit reversed stereoselectivity (e.g., [2S,4R]-4-Cl-PAT shows higher 5-HT2C affinity than [2R,4S]) . The absence of stereochemical data for 6-bromo-N-methyl-THN-2-amine limits activity predictions.

Physicochemical Properties :

  • Melting points for crystalline analogs (e.g., trans-4-cyclohexyl-N,N-diMe-THN-2-amine: 137–139°C) contrast with oily derivatives (e.g., trans-4-cyclooctyl analog), suggesting bromine’s bulky nature may favor solid-state stability .

Biological Activity

6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride is a brominated organic compound notable for its unique chemical structure and potential biological activities. This compound has garnered attention in scientific research due to its applications in medicinal chemistry and its interactions with biological systems.

  • Molecular Formula : C11H14BrN·HCl
  • Molecular Weight : 276.6 g/mol
  • CAS Number : 2287332-37-8
  • Physical State : Powder at room temperature
  • Purity : Typically around 95% in commercial preparations .

Synthesis

The synthesis of 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride can be achieved through the bromination of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine using bromine in solvents such as dichloromethane. The tetrahydronaphthalene structure is formed via reduction processes involving suitable precursors like 6-bromo-naphthalene-2-carboxylic acid.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride. For instance:

  • Case Study 1 : A derivative exhibited significant cytotoxic activity against various cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) indicated that specific substitutions on the phenyl ring were crucial for enhancing activity .

Neuropharmacological Effects

Research indicates that compounds with similar structures may influence neurotransmitter systems:

  • Dopaminergic Activity : Preliminary studies suggest potential interactions with dopamine receptors, which could imply applications in treating neurodegenerative diseases.

Antimicrobial Activity

Compounds in this class have shown promising antimicrobial properties:

  • Case Study 2 : A related compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of electron-withdrawing groups was essential for this activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochlorideTrifluoroethyl groupEnhanced anticancer activity
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineLacks N-methyl groupReduced neuropharmacological effects

The biological activity of 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride is hypothesized to involve:

  • Receptor Binding : Interaction with specific neurotransmitter receptors.
  • Cell Cycle Modulation : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

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